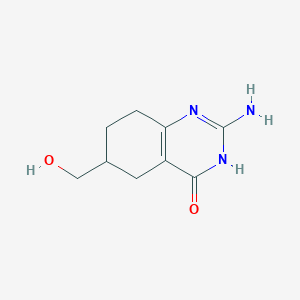![molecular formula C13H15NO B11901459 7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)
7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C13H15NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an indole core with an ethoxy group at the 7th position and a tetrahydrocyclopenta ring fused to the indole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid.
Demethylation: The methoxy group is demethylated using boron tribromide (BBr3) in dichloromethane at temperatures between -5°C and 0°C for 1 hour.
Ethanol Addition: Ethanol is added to the reaction mixture, and the temperature is maintained between 0°C and 10°C. The mixture is then heated to 40°C for 30 minutes.
pH Adjustment: The pH is adjusted to 8 using 10 N NaOH, followed by filtration and drying to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles such as amines or thiols under suitable conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 7-ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is not well-documented. like other indole derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the ethoxy group at the 7th position.
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a methoxy group instead of an ethoxy group.
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
7-ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C13H15NO/c1-2-15-9-6-7-13-11(8-9)10-4-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 |
InChI-Schlüssel |
KMJYUGOMIHAOOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





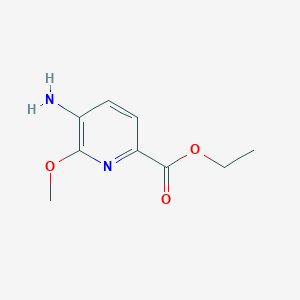

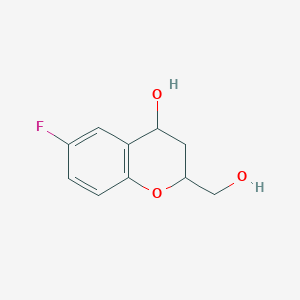
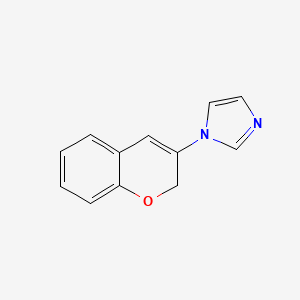
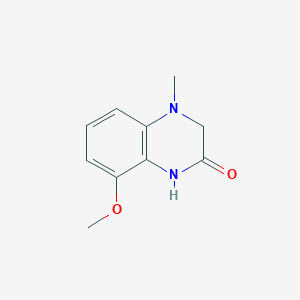
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)

